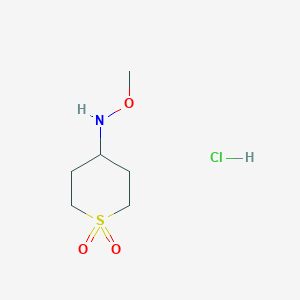
N-メトキシ-1,1-ジオキソチアン-4-アミン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and reactivity, making it valuable in various fields such as chemistry, biology, medicine, and industry.
科学的研究の応用
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the preparation of O-methyl oximes from aldehydes or ketones.
Biology: It combines with human antithrombin III-thrombin complex to form an inactive thrombin.
Medicine: It has potential medicinal uses, such as inhibiting base excision repair (BER) and potentiating the anti-tumor activity of alkylating agents.
Industry: It is used in the synthesis of various chemical intermediates and products.
準備方法
Synthetic Routes and Reaction Conditions
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for N-Methoxy-1,1-dioxothian-4-amine;hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, has been explored to minimize environmental impact and reduce energy consumption .
化学反応の分析
Types of Reactions
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, methoxyamine condenses with ketones and aldehydes to give imines .
作用機序
The mechanism of action of N-Methoxy-1,1-dioxothian-4-amine;hydrochloride involves its interaction with molecular targets and pathways. For example, it covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential medicinal applications.
類似化合物との比較
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be compared with similar compounds such as methoxyamine, N-methylhydroxylamine, and aminomethanol . These compounds share some structural similarities but differ in their reactivity and applications. For instance, methoxyamine is used as a synthon for NH2+ and has potential medicinal uses .
List of Similar Compounds
- Methoxyamine
- N-methylhydroxylamine
- Aminomethanol
Conclusion
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it valuable for research and industrial purposes
特性
IUPAC Name |
N-methoxy-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-10-7-6-2-4-11(8,9)5-3-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLMVHOLPPJGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCS(=O)(=O)CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2521796.png)
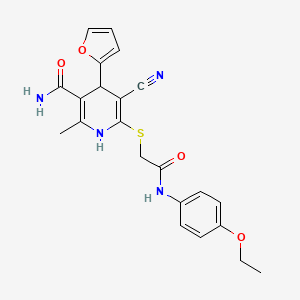
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2521799.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)
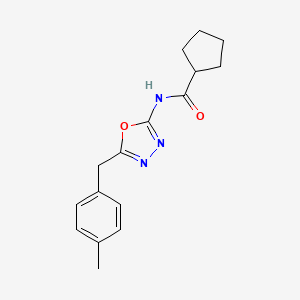

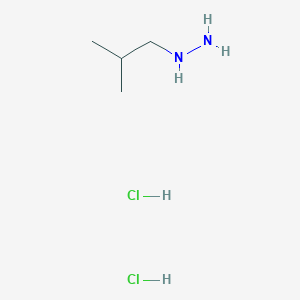
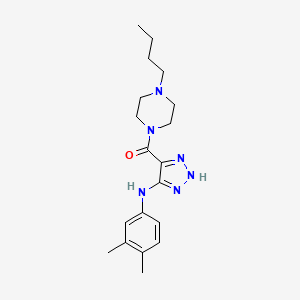
![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)
![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)
![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)
![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)
